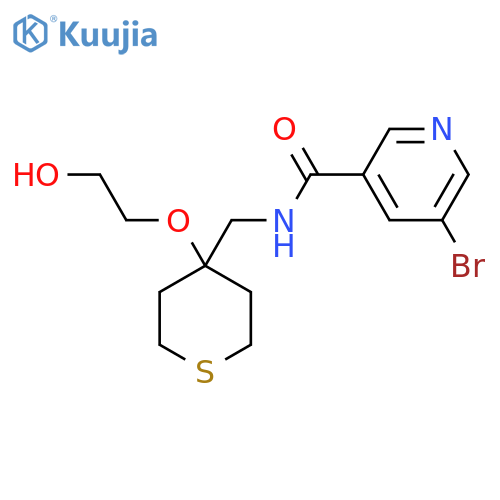Cas no 2310015-73-5 (5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide)

2310015-73-5 structure
商品名:5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide
5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide
- 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide
- 2310015-73-5
- 5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide
- F6571-2840
- 5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-carboxamide
- AKOS040704862
-
- インチ: 1S/C14H19BrN2O3S/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-4-3-18)1-5-21-6-2-14/h7-9,18H,1-6,10H2,(H,17,19)
- InChIKey: RHIZNGHBYVLEMR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)C(NCC1(CCSCC1)OCCO)=O
計算された属性
- せいみつぶんしりょう: 374.02998g/mol
- どういたいしつりょう: 374.02998g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 96.8Ų
5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6571-2840-20mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 20mg |
$148.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-2μmol |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-10mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 10mg |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-3mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-4mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-15mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 15mg |
$133.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-30mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 30mg |
$178.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-20μmol |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-40mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 40mg |
$210.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2840-50mg |
5-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}pyridine-3-carboxamide |
2310015-73-5 | 50mg |
$240.0 | 2023-09-08 |
5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
2310015-73-5 (5-bromo-N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}pyridine-3-carboxamide) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
